Epitinib succinate can be synthesized through various chemical reactions involving specific precursors. The synthesis typically begins with the formation of the core structure of epitinib, which involves several key steps:
These processes may utilize various reagents and catalysts to facilitate reactions and improve yields, including palladium-catalyzed cross-coupling reactions and acid-base neutralization techniques .
The molecular formula of epitinib succinate is with a molecular weight of approximately 392.43 g/mol. The structure consists of a complex arrangement featuring:
The three-dimensional conformation allows for effective interaction with the ATP-binding site of EGFR, inhibiting its activity .
Epitinib succinate undergoes several chemical reactions during its synthesis and application:
These reactions are essential for optimizing the compound's efficacy and stability as a therapeutic agent .
Epitinib succinate exerts its antitumor effects primarily through the inhibition of EGFR signaling pathways. Upon administration, it binds to the ATP-binding site of EGFR, preventing phosphorylation and subsequent activation of downstream signaling cascades that promote cell proliferation and survival.
The inhibition leads to:
The effectiveness against specific cancers has been demonstrated in both preclinical and clinical studies, highlighting its potential in targeted cancer therapy.
Epitinib succinate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development, ensuring effective delivery mechanisms in clinical settings .
Epitinib succinate has significant applications in oncology research due to its selective inhibition of EGFR. Its primary uses include:
Epitinib’s design stems from systematic SAR studies targeting mutant epidermal growth factor receptor (EGFR) inhibition while enhancing central nervous system (CNS) penetration. The quinazoline core—a proven scaffold in EGFR inhibitors like gefitinib and erlotinib—serves as the structural foundation due to its high affinity for the ATP-binding site of EGFR tyrosine kinase [10]. Key SAR-driven modifications include:
Table 1: SAR Optimization Impact on Epitinib Properties
Modification Site | Chemical Change | Impact on Properties |
---|---|---|
C9 Position | Methyl substitution | Reduced mutagenicity (Ames test negative); Enhanced metabolic stability |
C6 Position | Morpholinoethoxy chain | Increased solubility; PSA ~65 Ų; Optimal logD (2.8) for BBB penetration |
C4 Position | 3-Chloro-4-fluoroaniline | Improved mutant EGFR (L858R/T790M) affinity; IC₅₀ < 1 nM |
These modifications address the "molecular obesity" paradox—achieving potent EGFR inhibition without compromising BBB permeability [6] [9].
The conversion of epitinib free base to its succinate salt is a critical pharmaceutical strategy to overcome bioavailability limitations. Succinic acid—a GRAS (Generally Recognized As Safe) counterion—forms a stable, non-hygroscopic salt via proton transfer from the quinazoline’s secondary amine (pKa ~8.2) to the dicarboxylic acid (pKa₂ = 5.6) [7]. This 2.6-unit pKa difference ensures robust salt formation per established guidelines [7]. Benefits include:
Table 2: Physicochemical Comparison: Epitinib Free Base vs. Succinate Salt
Property | Free Base | Succinate Salt | Impact |
---|---|---|---|
Aqueous Solubility | 0.02 mg/mL | 0.52 mg/mL | ↑ Bioavailability; Reduced dosing variability |
logD (pH 7.4) | 3.0 | 2.8 | Balanced membrane permeability |
Hygroscopicity | Moderate | Low | Improved storage stability; Reduced degradation risks |
Melting Point | 198°C | 215°C | Enhanced crystalline stability |
Epitinib’s brain penetrance was validated in silico using multi-algorithmic approaches predicting BBB permeability:
Interactive Table 3: Computational BBB Permeability Predictions for Epitinib
Model Type | Key Descriptors | Predicted Value | CNS Penetrance Classification |
---|---|---|---|
QSAR (PAMPA-BBB) | PSA = 65 Ų; logP = 3.1; MW = 486 Da | Pe = 8.7 × 10⁻⁶ cm/s | High (Pe > 4.0 × 10⁻⁶ cm/s) |
Support Vector Machine | Topological polar surface area = 68 Ų | 84% probability | BBB+ |
Molecular Dynamics | P-gp binding energy = -4.2 kcal/mol | Low efflux risk | Favorable |
These models rationalize epitinib’s efficacy in in vivo glioma models, where brain/plasma ratios >0.8 were achieved [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0